molecular formula C11H18N2O6S2 B2919215 N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide CAS No. 881935-73-5

N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

Cat. No. B2919215
CAS RN: 881935-73-5
M. Wt: 338.39
InChI Key: SDBQTUVWVBORRK-UHFFFAOYSA-N
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Description

Benzenesulfonamides are a class of compounds that have a benzene ring bonded to a sulfonamide group . They are known for their biological activity and are used in the synthesis of dyes, photochemicals, and disinfectants .


Molecular Structure Analysis

The molecular structure of benzenesulfonamides generally consists of a benzene ring bonded to a sulfonamide group . The specific structure of “N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide” would likely have additional groups attached to the benzene ring.


Chemical Reactions Analysis

The chemical reactions of benzenesulfonamides can vary widely depending on the specific compound and conditions. They are known to participate in a variety of reactions due to the reactivity of the sulfonamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides can vary depending on the specific compound. For example, benzenesulfonamide has a molecular weight of 157.19, a melting point of 149-152 °C, and is soluble in methanol .

Scientific Research Applications

Application in Photodynamic Therapy

The compound has been researched for its potential in photodynamic therapy, particularly as a photosensitizer in cancer treatment. A study on a similar zinc phthalocyanine derivative highlights its potential due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Mechanism Studies

Investigations into N-substituted benzenesulfonamides have revealed insights into their inhibitory mechanisms. For instance, studies on carbonic anhydrase inhibitors using N-substituted benzenesulfonamides have unraveled aspects related to their inhibition mechanism, which is critical for understanding the biological interactions of such compounds (Di Fiore et al., 2011).

Herbicide Metabolism and Action

Research on derivatives of benzenesulfonamides has contributed to understanding the metabolism and mode of action of certain herbicides. For example, studies on chlorsulfuron, a benzenesulfonamide derivative, have shown how crop plants metabolize this herbicide to a polar, inactive product, a major factor responsible for its selectivity as a postemergence herbicide for small grains (Sweetser, Schow, & Hutchison, 1982).

Investigations into Hydrolysis Mechanisms

The hydrolysis mechanisms of similar compounds have been studied to understand their stability and degradation pathways. For instance, the hydrolysis of triasulfuron, a related compound, has been investigated to assess its persistence in various pH conditions and identify its degradation pathways (Braschi et al., 1997).

properties

IUPAC Name

N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O6S2/c1-13(20(3,15)16)10-8-9(4-5-11(10)19-2)21(17,18)12-6-7-14/h4-5,8,12,14H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBQTUVWVBORRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)NCCO)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

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